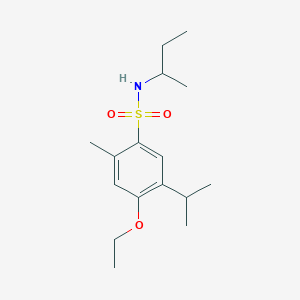
N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(sec-butyl)-4-ethoxy-5-isopropyl-2-methylbenzenesulfonamide” is an organic compound. The “sec-butyl” part refers to a secondary butyl group, which is a four-carbon alkyl substituent with the chemical formula -C4H9 . The “ethoxy” part refers to an ethoxy group (-CH2CH3O), and “isopropyl” refers to an isopropyl group (-CH(CH3)2). The “methyl” part refers to a methyl group (-CH3), and “benzenesulfonamide” suggests the compound contains a benzene ring attached to a sulfonamide group (-SO2NH2).
Molecular Structure Analysis
The molecular structure would be based on the benzene ring, a hexagonal ring of six carbon atoms, with the ethoxy, isopropyl, methyl, and N-(sec-butyl)sulfonamide groups attached at the 4th, 5th, 2nd, and 1st positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzene ring might undergo electrophilic aromatic substitution, and the sulfonamide group could participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzene ring might make it relatively stable and hydrophobic, while the ethoxy and sulfonamide groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Environmental Fate and Behavior of Parabens
Parabens, closely related to sulfonamides in terms of their application in consumer products, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These studies provide insights into how similar compounds might behave in the environment, including their biodegradability and potential to form more persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods and Environmental Contamination
Research on novel brominated flame retardants (NBFRs) and their occurrence in various matrices such as indoor air and consumer goods provides a framework for understanding the analytical methods used to detect and quantify similar organic compounds. This work highlights the importance of developing optimized analytical methods for a comprehensive assessment of chemical contaminants in the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Applications of Cyclic Compounds
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives, closely related to the target compound, have been explored for their potential in organic synthesis and pharmaceutical applications. This research emphasizes the versatility of sulfonamide derivatives in the development of new functional molecules and pharmaceuticals (Kaneda, 2020).
Antioxidant Activity and Environmental Impact
A review on synthetic phenolic antioxidants (SPAs), which may share some functional similarities with the target compound, discusses their environmental occurrence, human exposure, and potential toxicity. This review underlines the need for further research into the environmental behaviors and toxicity effects of SPAs and their degradation products, highlighting the importance of developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-butan-2-yl-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-7-13(6)17-21(18,19)16-10-14(11(3)4)15(20-8-2)9-12(16)5/h9-11,13,17H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVXJKYNNZVMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Fluorophenyl)-1-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B344947.png)
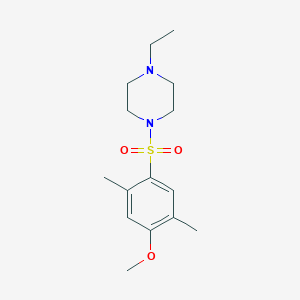
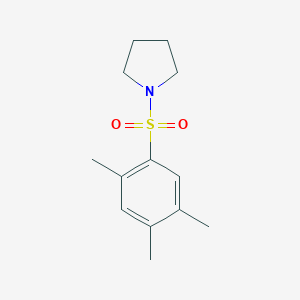

![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344953.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B344955.png)

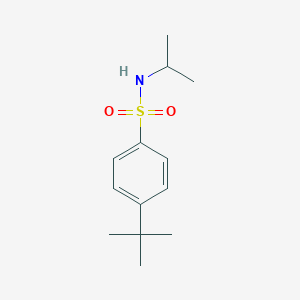
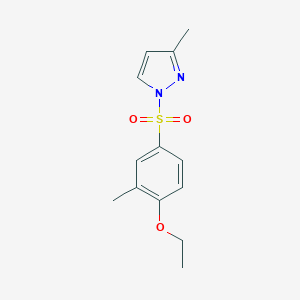

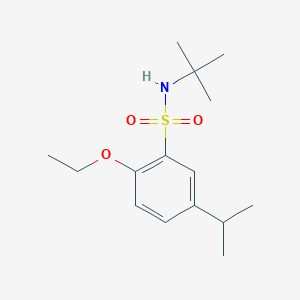
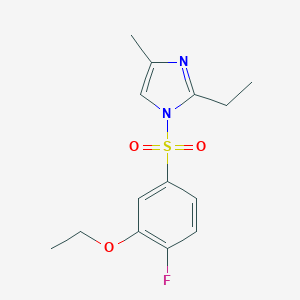
amine](/img/structure/B344978.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B344981.png)